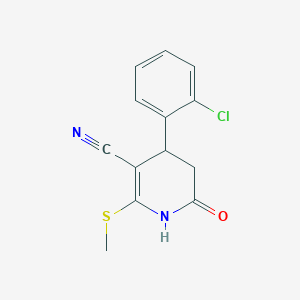
4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would involve identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .
Synthesis Analysis
This would involve detailing the steps used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including bond lengths and angles, using techniques like X-ray crystallography .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .Physical And Chemical Properties Analysis
This would involve measuring properties like the compound’s melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of Pyrimidine Derivatives : The compound has been used in the synthesis of various pyrimidine derivatives demonstrating antimicrobial activity against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).
- Formation of Transition Metal Complexes : The compound reacts with transition metals like Mn(II), Fe(III), Co(II), and Ni(II) to form solid complexes. These complexes have been characterized and studied for their antibacterial activity, showing high activities compared with the free ligand (Sadeek et al., 2015).
- Spectroscopic Characterization and Density Functional Theory (DFT) Analysis : Studies involving DFT and TD-DFT calculations to analyze the molecular structure, spectroscopic characteristics, and other properties like NLO and NBO have been conducted on related derivatives (Wazzan et al., 2016).
Material Science and Optoelectronic Properties
- Optical and Diode Characteristics : The derivative compounds have been studied for their optical functions, energy gaps, and diode characteristics. These compounds are promising for use in heterojunctions and photosensors due to their unique optoelectronic properties (Zedan et al., 2020).
- Textile Industry Applications : Complexation of dyes derived from the compound with metals like Cu, Co, Zn has been studied. These complexes have been applied to fabrics showing good fastness properties, suggesting utility in the textile industry (Abolude et al., 2021).
Chemical Analysis and Characterization
- X-Ray and Spectroscopic Analysis : The compound and its derivatives have been subject to various forms of spectroscopic and X-ray analysis to determine structural features, optical properties, and crystalline nature (Cetina et al., 2010).
- Viscosity and Density Measurements : Measurements in different solvents and temperatures have been conducted to understand solute-solvent interactions and the structural implications of these interactions (Baluja & Talaviya, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-18-13-10(7-15)9(6-12(17)16-13)8-4-2-3-5-11(8)14/h2-5,9H,6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZOMPIVWRTZHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

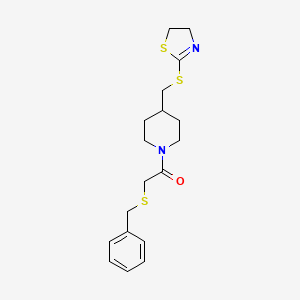
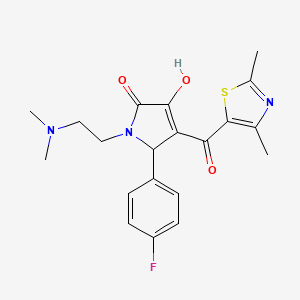

![5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)pyridin-2-amine](/img/structure/B2412954.png)
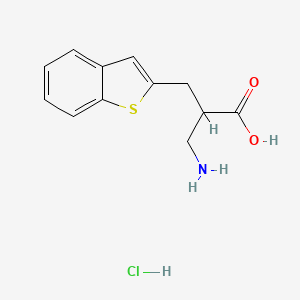


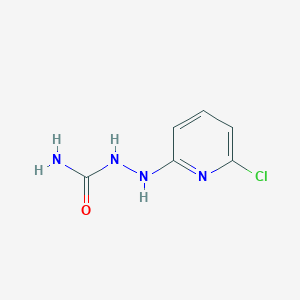
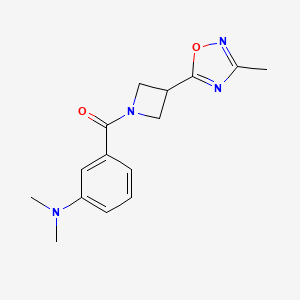
![2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride](/img/structure/B2412967.png)
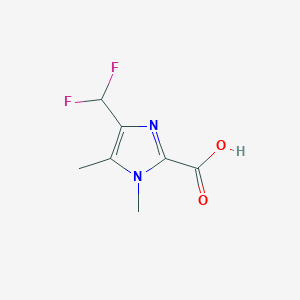


![5-chloro-N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2412973.png)